molecular formula C19H17IN2O B14150741 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide CAS No. 143413-86-9

1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide

Cat. No.: B14150741
CAS No.: 143413-86-9
M. Wt: 416.3 g/mol
InChI Key: YBTNFTNPBCSMSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with a benzoxazolylidene moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide typically involves a multi-step process. One common method includes the condensation of 3-methyl-2(3H)-benzoxazolone with 1-methylquinolinium iodide under basic conditions. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium or benzoxazolylidene moieties, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce the corresponding reduced quinolinium compounds.

Scientific Research Applications

1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-((3-methyl-2(3H)-benzothiazolylidene)methyl)-quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.

    1-Methyl-4-((3-methyl-2(3H)-benzimidazolylidene)methyl)-quinolinium iodide: Contains a benzimidazole moiety.

    1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-pyridinium iodide: Features a pyridinium core instead of quinolinium.

Uniqueness

1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is unique due to its specific combination of quinolinium and benzoxazolylidene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

143413-86-9

Molecular Formula

C19H17IN2O

Molecular Weight

416.3 g/mol

IUPAC Name

(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C19H17N2O.HI/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;/h3-13H,1-2H3;1H/q+1;/p-1

InChI Key

YBTNFTNPBCSMSD-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.